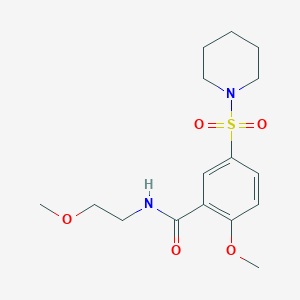
2-methoxy-N-(2-methoxyethyl)-5-(1-piperidinylsulfonyl)benzamide
Description
Benzamide derivatives are a class of compounds known for their diverse pharmacological activities and are widely studied in medicinal chemistry. They serve as key motifs in drug design due to their ability to interact with various biological targets. The synthesis and study of such compounds, including those with piperidinylsulfonyl groups, contribute to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the amide coupling of an appropriate benzoyl chloride with an amine or the reaction of an amine with a benzoyl ester in the presence of suitable reagents. These methods allow for the introduction of various substituents on the benzamide scaffold, tailoring the compound for specific biological activities (S. Bollinger et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those substituted with methoxy and piperidinylsulfonyl groups, plays a crucial role in their biological activity. X-ray crystallography and computational methods like density functional theory (DFT) are often used to analyze the conformation, electronic structure, and reactive sites of these molecules (K. Kumara et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, depending on the nature of the substituents. The presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for the pharmacokinetics and formulation of potential drug candidates (T. Yanagi et al., 2000).
properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-11-8-17-16(19)14-12-13(6-7-15(14)23-2)24(20,21)18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYGHRJCJNAJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-5-piperidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4541077.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4541083.png)
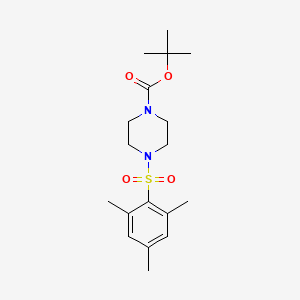
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]pentanamide](/img/structure/B4541098.png)
![N-methyl-N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541102.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4541122.png)
![methyl 3-(3-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4541128.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4541139.png)
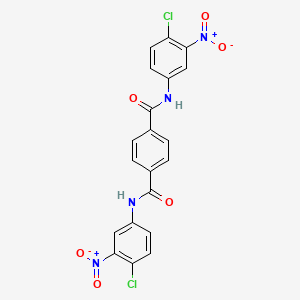
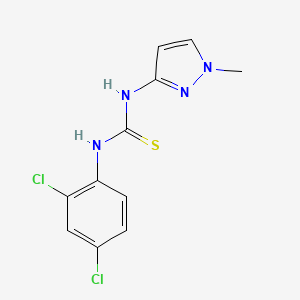
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4541151.png)
![2-(2-chloro-6-fluorophenyl)-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4541154.png)
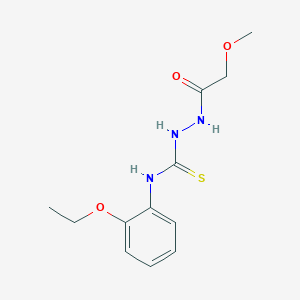
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4541171.png)